1,5-dimethyl-N-propyl-1H-pyrazol-4-amine
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Overview
Description
1,5-dimethyl-N-propyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C8H16ClN3, is a colorless to yellow crystalline solid with a neutral pH and low solubility .
Preparation Methods
The synthesis of 1,5-dimethyl-N-propyl-1H-pyrazol-4-amine typically involves the hydrolysis of its ester precursor. One common method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods may involve similar steps but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1,5-dimethyl-N-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
1,5-dimethyl-N-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a catalyst, ligand, and intermediate in organic synthesis.
Biology: The compound is used in the synthesis of dopamine receptor antagonists and antibiotics.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of organic photovoltaic materials and photonic crystals.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,5-dimethyl-N-propyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:
1,5-dimethyl-1H-pyrazol-4-amine: Similar in structure but lacks the N-propyl group, which may affect its reactivity and applications.
3,5-dimethyl-1H-pyrazol-4-amine: Another derivative with different substitution patterns, leading to variations in chemical properties and uses.
These comparisons highlight the uniqueness of this compound, particularly in its specific applications and reactivity.
Properties
CAS No. |
1856059-60-3 |
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Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1,5-dimethyl-N-propylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-4-5-9-8-6-10-11(3)7(8)2/h6,9H,4-5H2,1-3H3 |
InChI Key |
PRSLCXZZMNYCOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(N(N=C1)C)C |
Origin of Product |
United States |
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